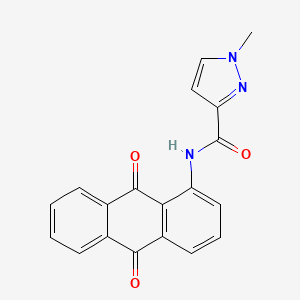

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring an anthraquinone core fused with a pyrazole-carboxamide moiety. The anthraquinone scaffold provides redox-active properties, while the 1-methylpyrazole group introduces steric and electronic modifications that influence reactivity and solubility. This compound is synthesized via nucleophilic substitution or coupling reactions, often involving anthraquinone derivatives and functionalized pyrazole precursors. Its structural complexity makes it relevant in materials science, particularly for dye synthesis and coordination chemistry .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c1-22-10-9-15(21-22)19(25)20-14-8-4-7-13-16(14)18(24)12-6-3-2-5-11(12)17(13)23/h2-10H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYNZUUHXPIZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 9,10-anthraquinone with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydro-anthracene derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The pyrazole ring may interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of anthraquinone-based heterocycles. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues

Key Differences in Reactivity and Performance

- Electronic Effects: The target compound’s 1-methylpyrazole group provides moderate electron-withdrawing effects, enhancing stability in oxidative environments compared to cyano-substituted analogues (e.g., Enamine Ltd.’s derivative), which exhibit stronger electron deficiency .

- Steric Hindrance: DTP-A’s tert-butyl groups improve solubility in nonpolar solvents but reduce reactivity in coupling reactions due to steric bulk, whereas the target compound’s methyl group balances reactivity and solubility .

- Thermal Stability: DMP-A and DTP-A demonstrate superior thermal stability (>200°C) in textile dyeing applications, attributed to their hydroxylanthraquinone cores. The target compound, lacking hydroxyl groups, may exhibit lower thermal resilience .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: Anthraquinone derivatives with planar substituents (e.g., phenylprop-enamide) form π-stacked structures, while bulky groups (e.g., tert-butyl in DTP-A) disrupt crystallization, as seen in X-ray diffraction studies .

- IR/NMR Signatures: The target compound’s carbonyl stretch (C=O, ~1670 cm⁻¹) and pyrazole proton signals (δ 7.8–8.2 ppm) align with DMP-A but differ from cyanoamide derivatives, which show nitrile absorption (~2200 cm⁻¹) .

Biological Activity

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving anthraquinone derivatives. The process typically includes the formation of an amide bond between 1-methyl-1H-pyrazole-3-carboxylic acid and 9,10-dioxo-9,10-dihydroanthracene. Characterization is often performed using various spectroscopic techniques such as:

| Technique | Purpose |

|---|---|

| 1H-NMR | Determine hydrogen environments |

| 13C-NMR | Analyze carbon skeleton |

| IR Spectroscopy | Identify functional groups |

| GC-MS | Confirm molecular weight and purity |

Antioxidant Properties

Research indicates that compounds containing the anthraquinone structure exhibit potent antioxidant activities. For instance, derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) have shown significant radical scavenging capabilities in vitro. Studies demonstrate that these compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Antiplatelet Activity

Recent studies have explored the antiplatelet effects of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-based compounds. For example, research has indicated that specific derivatives can inhibit platelet aggregation induced by ADP and collagen. This suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a critical role.

Histone Deacetylase Inhibition

Another significant area of research focuses on the compound's ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are known for their role in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to this compound have demonstrated promising IC50 values against various HDAC isoforms, indicating their potential as anticancer agents.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antioxidant Study : A study evaluating the antioxidant capacity of anthraquinone derivatives reported that certain modifications significantly enhanced their efficacy compared to standard antioxidants like ascorbic acid.

- Platelet Aggregation Inhibition : In vivo studies showed that a specific derivative reduced thrombus formation in animal models, suggesting a promising pathway for developing new antiplatelet drugs.

- Cancer Cell Line Testing : Screening against various cancer cell lines revealed that compounds with the anthraquinone core exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-methyl-1H-pyrazole-3-carboxamide?

Answer:

The compound can be synthesized via coupling reactions between anthraquinone derivatives and heterocyclic carboxylic acids. A validated approach involves using COMU as a coupling agent to conjugate weakly reactive amines (e.g., 1-aminoanthraquinone) with sterically hindered carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid). Key steps include:

- Oxidation of anthracene to 9,10-anthraquinone.

- Activation of the carboxylic acid using thionyl chloride or COMU to form the reactive acyl chloride or active ester intermediate.

- Amide bond formation under inert conditions with slow addition of reactants to minimize side reactions.

Post-synthesis purification often employs supercritical fluid chromatography (SFC) to isolate enantiomerically pure products .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Answer:

- NMR Spectroscopy :

- ¹H NMR confirms the aromatic protons of the anthraquinone core (δ 7.5–8.5 ppm) and pyrazole methyl group (δ 3.5–4.0 ppm).

- ¹³C NMR identifies carbonyl carbons (δ 180–190 ppm) and carboxamide linkages (δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 363.1).

- FT-IR : Absorptions at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide group.

Cross-referencing experimental data with computational predictions (e.g., in silico NMR simulations) ensures structural accuracy .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of anthraquinone-pyrazole carboxamides?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of anthraquinone intermediates.

- Temperature control : Reactions performed at 0–5°C reduce side-product formation during coupling.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in multi-step syntheses.

- Purification : SFC or preparative HPLC achieves >95% purity, critical for biological assays.

A case study using COMU reported yields >80% when reactions were conducted under argon with rigorous exclusion of moisture .

Advanced: How do structural modifications (e.g., substituents on the pyrazole ring) affect the compound’s biological activity?

Answer:

Modifications to the pyrazole ring influence both antimicrobial and antioxidant activity:

- Methyl substitution at the 1-position (as in the target compound) enhances metabolic stability compared to unsubstituted analogs.

- Electron-withdrawing groups (e.g., -NO₂) on the anthraquinone moiety increase DNA intercalation potential, while electron-donating groups (e.g., -OCH₃) improve solubility.

- Thioacetamide derivatives (e.g., replacing carboxamide with thioacetamide) show superior antiplatelet activity due to sulfur’s redox activity .

Table: Biological Activity Trends

Advanced: How can data contradictions in spectroscopic analyses (e.g., unexpected NMR peaks) be resolved?

Answer:

Contradictions often arise from:

- Tautomerism : Anthraquinone derivatives exhibit keto-enol tautomerism, leading to split peaks in ¹H NMR. Use deuterated DMSO to stabilize the keto form.

- Residual solvents : Peaks from DMF (δ 2.7–2.9 ppm) or THF (δ 1.7–1.8 ppm) may overlap with analyte signals. Conduct a solvent blank test.

- Diastereomers : Chiral impurities in SFC-purified samples require chiral column validation (e.g., CHIRALPAK® IG-3).

For ambiguous MS fragments, tandem MS/MS or isotopic labeling (e.g., ¹³C-carboxamide) clarifies fragmentation pathways .

Basic: What are the primary biological targets or pathways associated with this compound?

Answer:

- Antimicrobial : Disrupts bacterial DNA replication via intercalation and topoisomerase II inhibition.

- Antioxidant : Scavenges free radicals (e.g., hydroxyl, peroxyl) in lipid peroxidation (LP) and oxidative protein modification (OMP) assays.

- Antiplatelet : Inhibits cyclooxygenase-1 (COX-1) and thromboxane A₂ synthase, reducing platelet aggregation.

Mechanistic studies using molecular docking suggest high affinity for the ATP-binding pocket of bacterial gyrase (docking score: -9.2 kcal/mol) .

Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Answer:

- PEGylation : Attaching polyethylene glycol (PEG) chains to the pyrazole nitrogen increases solubility (logP reduction from 4.6 to 2.1).

- Salt formation : Hydrochloride or sodium salts of the carboxamide group enhance dissolution rates.

- Co-crystallization : Co-formers like succinic acid improve bioavailability while maintaining antimicrobial efficacy.

A study using cyclodextrin inclusion complexes reported a 5-fold solubility increase in phosphate-buffered saline (pH 7.4) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability : Decomposes above 200°C (TGA data). Store at -20°C in amber vials to prevent photodegradation.

- pH sensitivity : Stable in pH 4–8; hydrolyzes in strongly acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH 1).

- Light sensitivity : Anthraquinone core undergoes photooxidation; use UV-protected packaging.

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored under nitrogen .

Advanced: How can computational methods (e.g., DFT, MD) guide the design of analogs with enhanced properties?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant applications.

- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., DNA, COX-1) to prioritize synthetic targets.

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic parameters (e.g., BBB permeability, CYP inhibition).

A DFT study on anthraquinone derivatives correlated lower HOMO-LUMO gaps (<3 eV) with enhanced radical scavenging capacity .

Advanced: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification bottlenecks : SFC becomes impractical at large scales; switch to flash chromatography or crystallization.

- Exothermic reactions : Control heat dissipation during coupling steps to prevent decomposition.

- Cost optimization : Replace COMU with cheaper coupling agents (e.g., EDC/HOBt) for gram-scale syntheses.

A pilot study achieved 70% yield at 10-g scale using EDC/HOBt and silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.